
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide (also known as 5-Cl-1,7-DIMIT) is a synthetic organic compound that is commonly used in laboratory experiments for a variety of purposes. It is a white crystalline solid that is insoluble in water and has a molecular weight of 247.6 g/mol. 5-Cl-1,7-DIMIT has a purity of 95%, which makes it ideal for use in laboratory experiments.
Scientific Research Applications
Antitumor Potential : Thiosemicarbazides, including compounds related to 5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide, have been studied for their antitumor properties. For instance, Agrawal et al. (1976) synthesized a series of thiosemicarbazones, noting significant antineoplastic activity in mice bearing Sarcoma 180 ascites cells (Agrawal, Booth, DeNuzzo, & Sartorelli, 1976).
Synthesis and Characterization : Hotsulia and Fedotov (2020) detailed the synthesis of novel derivatives involving thiosemicarbazide, focusing on their structural characteristics through physical-chemical analysis methods (Hotsulia & Fedotov, 2020).
Chemical Reactions and Derivatives : Balya et al. (2008) explored the reactions of certain carboxamides with thiosemicarbazides, leading to derivatives with potential therapeutic applications (Balya, Vasilenko, Brovarets, & Drach, 2008).
Antimycotic Activity : Wujec et al. (2004) investigated the synthesis of thiosemicarbazide derivatives and their promising antimycotic activity, showcasing the broad range of pharmacological applications of such compounds (Wujec, Pitucha, Dobosz, Kosikowska, & Malm, 2004).
Analgesic and Anti-Inflammatory Activities : Duendar et al. (2007) synthesized novel thiosemicarbazides and evaluated their analgesic and anti-inflammatory activities, further highlighting the therapeutic potential of these compounds (Duendar, Çakir, Kuepeli, Şahin, & Noyanalpan, 2007).
Enzyme Inhibition Profiles : Bulut et al. (2018) synthesized derivatives of thiosemicarbazide and evaluated their effects on enzymes like acetylcholinesterase and carbonic anhydrase, demonstrating the biochemical applications of these compounds (Bulut, Kocyigit, Gecibesler, Dastan, Karci, Taslimi, Dastan, & Gulcin, 2018).
properties
IUPAC Name |
(5-chloro-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-5-3-6(12)4-7-8(14-15-11(13)18)10(17)16(2)9(5)7/h3-4,17H,1-2H3,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUAYOJSQQCWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC(=S)N)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,7-dimethylindolin-2-yl-3-thiosemicarbazide, 95% | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510208.png)
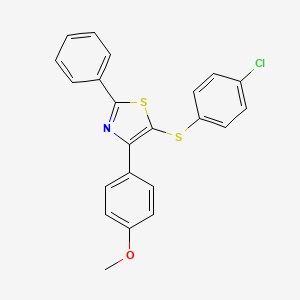
![2,6-dichloro-5-fluoro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2510210.png)
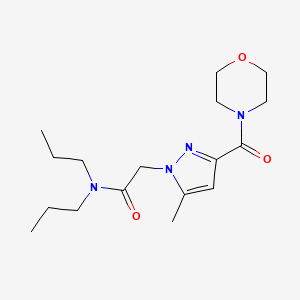
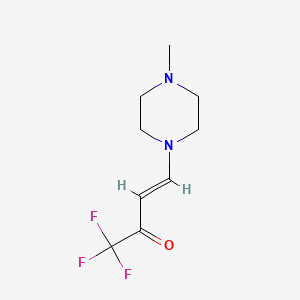
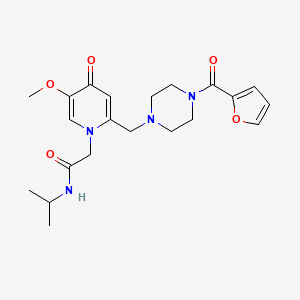

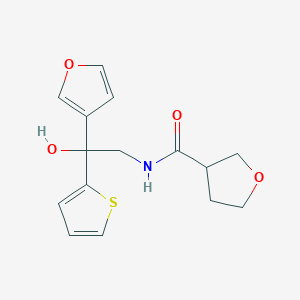
![1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2510221.png)
![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)
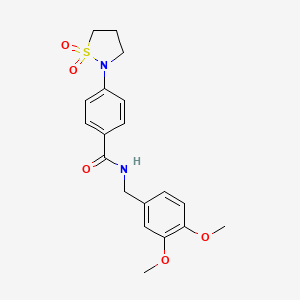
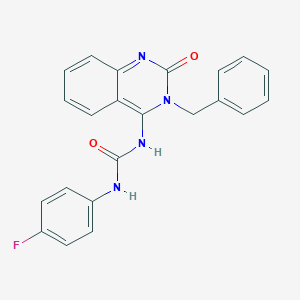
![4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)
